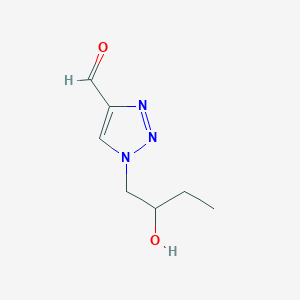

1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

1-(2-Hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde is a triazole-based compound characterized by a 2-hydroxybutyl substituent at the N1 position and a formyl group at the C4 position of the triazole ring. Its molecular formula is C₇H₁₁N₃O₂, with a molecular weight of 169.18 g/mol .

Propriétés

IUPAC Name |

1-(2-hydroxybutyl)triazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-2-7(12)4-10-3-6(5-11)8-9-10/h3,5,7,12H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIJHZMFOVTNHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1C=C(N=N1)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is commonly used to form 1,2,3-triazoles by reacting azides with alkynes. In this case, the starting materials include an azide compound and an alkyne compound with a hydroxybutyl group. The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, under mild conditions .

Industrial Production Methods

Industrial production of 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid.

Reduction: The carbaldehyde group can be reduced to form an alcohol.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate

Major Products Formed

Oxidation: Formation of 1-(2-carboxybutyl)-1H-1,2,3-triazole-4-carbaldehyde.

Reduction: Formation of 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-methanol.

Substitution: Formation of various substituted triazole derivatives depending on the electrophile used

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Agents

This compound serves as a precursor in the synthesis of various antimicrobial agents. Research has demonstrated that triazole derivatives exhibit potent antifungal and antibacterial activities. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against a range of pathogens, including Staphylococcus aureus and Escherichia coli, with some compounds displaying minimum inhibitory concentrations comparable to established antibiotics .

Anticancer Research

The compound has also been investigated for its potential anticancer properties. Studies have reported that certain triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines. For example, compounds derived from triazoles have shown significant cytotoxic effects against various human cancer cell lines, outperforming conventional chemotherapeutics in some cases .

Agricultural Chemistry

Pesticide Development

In the agricultural sector, 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde is utilized in the formulation of agrochemicals. Its derivatives are being explored as potential pesticides and herbicides that can enhance crop yields while minimizing environmental impact. The ability of triazole compounds to inhibit fungal growth makes them valuable in protecting crops from diseases .

Growth Regulators

Research indicates that triazole compounds can act as growth regulators in plants. They may influence plant metabolism and growth patterns, contributing to improved agricultural productivity .

Material Science

Polymer Chemistry

The incorporation of 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde into polymer matrices has been shown to enhance properties such as thermal stability and mechanical strength. This makes it a valuable additive in the production of durable materials for various industrial applications .

Nanomaterials

Recent studies have explored the use of triazole-based compounds in the synthesis of nanomaterials. These materials exhibit unique properties that can be exploited in electronics and photonics due to their high surface area and reactivity .

Analytical Chemistry

Reagent Applications

In analytical chemistry, 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde serves as a reagent for detecting and quantifying other substances in complex mixtures. Its role is crucial for quality control processes in laboratories where precise measurements are required .

Case Study 1: Antimicrobial Efficacy

A study conducted by Hassan et al. synthesized various triazole derivatives from 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde and evaluated their antibacterial activities against multiple strains of bacteria. The results indicated that specific modifications to the triazole ring significantly enhanced antibacterial potency compared to traditional antibiotics .

Case Study 2: Agricultural Application

Research exploring the use of triazole derivatives as fungicides demonstrated their effectiveness against common agricultural pathogens. Field trials showed that crops treated with these compounds exhibited reduced disease incidence and improved yield compared to untreated controls .

Mécanisme D'action

The mechanism of action of 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, modulating their activity. The hydroxybutyl and carbaldehyde groups can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparaison Avec Des Composés Similaires

Key Observations:

- Hydrophilicity : The 2-hydroxybutyl group in the target compound enhances water solubility compared to lipophilic analogs like 1-(2-phenylethyl) or 1-(4-fluorophenyl) derivatives .

- Electron Effects : Electron-withdrawing groups (e.g., CF₃ in the trifluoroethyl analog) stabilize the aldehyde moiety, influencing reactivity in Schiff base formation or coordination chemistry .

- Pharmacological Potential: Fluorinated and heterocyclic substituents (e.g., acetylazetidinyl) are associated with improved drug-like properties, such as blood-brain barrier penetration .

Target Compound

Activité Biologique

1-(2-Hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound features a triazole ring substituted with a hydroxybutyl group and an aldehyde functional group. Its unique structure allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.

Biological Activity Overview

The biological activities of 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde have been investigated across several studies, revealing its potential in various applications:

Antimicrobial Activity

Research has indicated that derivatives of 1H-1,2,3-triazoles exhibit potent antimicrobial properties. For instance, compounds similar to 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde have shown significant inhibition against bacterial and fungal strains. In vitro studies demonstrated that these compounds could outperform traditional antibiotics in some cases .

Anticancer Properties

The triazole moiety is known for its anticancer activity. A study focusing on related triazole derivatives reported their efficacy in inhibiting the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression . Specifically, compounds with similar structural features have been shown to induce morphological changes in cancer cells indicative of apoptosis .

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. For example, studies have highlighted its potential to inhibit cholinesterase enzymes, which are crucial in neurotransmission and are implicated in neurodegenerative diseases like Alzheimer's . The inhibition of these enzymes can lead to increased levels of acetylcholine in synapses, potentially improving cognitive function.

The mechanisms underlying the biological activities of 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde are multifaceted:

- Antimicrobial Mechanism : The compound likely disrupts cellular membranes or inhibits essential metabolic pathways in microorganisms.

- Anticancer Mechanism : It may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Enzyme Inhibition : The aldehyde group may interact with active sites on target enzymes through nucleophilic attack or formation of reversible covalent bonds.

Comparative Analysis

To further understand the biological activity of 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde, a comparison with other triazole derivatives was conducted:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| 1-(2-Hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde | High | Moderate | Yes |

| 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde | Moderate | High | No |

| 1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carbaldehyde | Low | Moderate | Yes |

This table illustrates that while 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde exhibits promising antimicrobial properties and enzyme inhibition potential, its anticancer activity is moderate compared to other derivatives.

Case Studies

Several case studies highlight the effectiveness of triazole derivatives:

- A study evaluated a series of triazoles for their antimicrobial properties against resistant bacterial strains. The results showed that certain derivatives significantly inhibited growth compared to control groups .

- Another research effort focused on the anticancer effects of triazoles on leukemia cell lines. The findings indicated that specific derivatives led to substantial reductions in cell viability and induced apoptosis through mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.